2-Chlorobenzaldehyde

Description

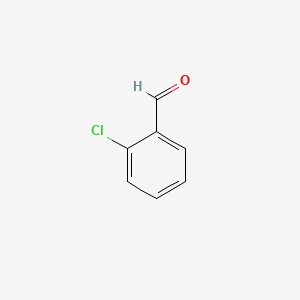

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYUJUBAXZAQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO, Array | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024764 | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c. | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor) | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³ | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.86 (calculated) | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04 | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Needles, Liquid or needles | |

CAS No. |

89-98-5, 35913-09-8 | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHR24X1LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzaldehyde: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chlorobenzaldehyde, its reactivity, and its applications, particularly for researchers, scientists, and professionals in drug development. The information is presented to not only detail its characteristics but also to provide insights into the causality behind its chemical behavior and practical experimental guidance.

Introduction

This compound (o-chlorobenzaldehyde) is an aromatic organic compound with the chemical formula C₇H₅ClO. It is a derivative of benzaldehyde with a chlorine atom substituted at the ortho position of the benzene ring. This substitution significantly influences its physical properties and chemical reactivity compared to the parent molecule, making it a versatile intermediate in the synthesis of a wide range of commercially important compounds, including dyes, agrochemicals, and pharmaceuticals.[1] Its stability, particularly its resistance to autoxidation compared to benzaldehyde, further enhances its utility in synthetic organic chemistry.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO | [2] |

| Molecular Weight | 140.57 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, characteristic of aldehydes | [2] |

| Melting Point | 9-12 °C (48-54 °F) | |

| Boiling Point | 209-215 °C (408-419 °F) | [3] |

| Density | 1.248 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and benzene.[1] | |

| Vapor Pressure | 1.7 hPa at 50 °C | |

| Refractive Index (n20/D) | 1.566 | [3] |

| Flash Point | 87 °C (189 °F) | |

| Autoignition Temperature | 397 °C (747 °F) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below are the key spectral data with interpretations.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:

-

Aldehydic Proton (CHO): A singlet around δ 10.30 ppm.[4] This downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.32-7.87 ppm, corresponding to the four protons on the benzene ring.[4] The ortho-substitution pattern leads to a complex splitting pattern due to spin-spin coupling between adjacent protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum in CDCl₃ provides information about the carbon framework:

-

Carbonyl Carbon (C=O): A signal around δ 189.9 ppm.[4]

-

Aromatic Carbons: Six signals in the range of δ 127.4-137.6 ppm.[4] The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the aldehyde group (C-CHO) will have distinct chemical shifts from the other four aromatic carbons.

Infrared (IR) Spectrum

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹. This is a hallmark of the carbonyl group in an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2740 cm⁻¹ (Fermi resonance).

-

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 140 and an [M+2]⁺ peak at m/z 142 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5][6] Common fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺), a formyl radical ([M-29]⁺), and a chlorine atom ([M-35]⁺).[5][7]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the electron-withdrawing aldehyde group and the ortho-directing, yet deactivating, chlorine atom. This dual nature makes it a versatile building block in organic synthesis.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is highly susceptible to nucleophilic attack. The electrophilic carbonyl carbon readily reacts with a variety of nucleophiles.[8][9]

Caption: General mechanism of nucleophilic addition to this compound.

This reactivity is exploited in numerous synthetic transformations, including the formation of cyanohydrins, acetals, and imines.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The overall effect is that electrophilic substitution is generally disfavored, and when it does occur, the position of substitution is influenced by both groups.

Oxidation and Reduction

-

Oxidation: this compound can be readily oxidized to 2-chlorobenzoic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[10] This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals.

-

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, 2-chlorobenzyl alcohol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]

The Biginelli Reaction

A significant application of this compound in medicinal chemistry is its use in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones.[12][13] These heterocyclic compounds are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[13][14]

Caption: Simplified workflow of the Biginelli reaction with this compound.

Synthesis of CS Gas

This compound is a key precursor in the synthesis of 2-chlorobenzalmalononitrile (CS gas), a common tear gas agent.[10] The synthesis involves a Knoevenagel condensation reaction between this compound and malononitrile, typically catalyzed by a weak base like piperidine or pyridine.[15][16]

Experimental Protocols

The following are representative experimental protocols for common procedures involving this compound.

Purification by Vacuum Distillation

Objective: To purify commercial or synthesized this compound.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Vacuum source

-

Boiling chips

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Place the crude this compound and a few boiling chips into the round-bottom flask.

-

Slowly apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., 84 °C at 10 mmHg).[3]

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Synthesis of 2-Chlorobenzalmalononitrile (CS Gas)

Objective: To synthesize CS gas via Knoevenagel condensation.

Materials:

-

This compound

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve malononitrile in ethanol.

-

Add this compound to the solution.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.[17]

-

Continue stirring until the reaction is complete (monitor by TLC).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and iron.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its unique combination of an aldehyde functional group and a chlorine substituent on the aromatic ring allows for a wide array of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. This compound: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 2. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound (89-98-5) MS spectrum [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nucleophilic Addition Reaction: Mechanism, Examples & Key Concepts [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. CS gas - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. youtube.com [youtube.com]

- 16. idc-online.com [idc-online.com]

- 17. US20080139837A1 - Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs) - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chlorobenzaldehyde: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-chlorobenzaldehyde, a pivotal organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core structural features, explores its diverse reactivity, and highlights its significant applications across various industries, with a particular focus on pharmaceutical synthesis.

Introduction: The Molecular Profile of this compound

This compound, systematically named 2-chlorobenzene-1-carbaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅ClO.[1] It presents as a colorless to pale yellow liquid characterized by a pungent, almond-like odor.[2] The molecule's structure, featuring a chlorine atom at the ortho-position to the formyl group on the benzene ring, is fundamental to its distinct chemical behavior. This substitution pattern not only influences its physical properties but also modulates the reactivity of both the aldehyde functional group and the aromatic ring.[2]

The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3] However, the ortho positioning of this bulky halogen also introduces steric hindrance, which can influence reaction rates and pathways.[3] Notably, this compound is more stable against auto-oxidation than benzaldehyde, a property that enhances its shelf-life and utility in synthesis.[4]

Physicochemical Properties

A summary of key physicochemical data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO | [2][4] |

| Molar Mass | 140.57 g/mol | [1][4] |

| Appearance | Colorless to pale yellow oily liquid | [2][4] |

| Melting Point | 9–12 °C | [4] |

| Boiling Point | 209–215 °C | [4] |

| Density | ~1.25 g/cm³ | [2][4] |

| Flash Point | 87-88 °C | [2][5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and acetone.[2] | [2] |

Synthesis of this compound: Industrial and Laboratory Approaches

The primary industrial route to this compound involves the hydrolysis of 2-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene).[4][6] This precursor is itself synthesized via the free-radical side-chain chlorination of 2-chlorotoluene.[6][7]

Caption: Industrial synthesis of this compound.

Experimental Protocol: Sulfuric Acid-Catalyzed Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

1-Chloro-2-(dichloromethyl)benzene

-

Concentrated sulfuric acid (98%)

-

Ice-cold water

-

Sodium carbonate solution (10% w/v)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, cautiously add 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene to 500 g of concentrated sulfuric acid.[8]

-

Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved, which should be directed to a suitable gas trap.[8] The reaction is initially exothermic, and the temperature may drop.

-

Once the initial vigorous reaction subsides, gently heat the mixture to 30-40°C for approximately 12 hours, or until the evolution of HCl ceases.[8]

-

After cooling, pour the reaction mixture carefully onto a large volume of crushed ice/cold water (approx. 3 liters).[8]

-

Separate the oily layer of crude this compound using a separatory funnel.

-

Wash the organic layer sequentially with cold water, 10% sodium carbonate solution (until effervescence ceases), and finally with water again.[8]

-

Dry the crude product over anhydrous magnesium sulfate.

-

Purify the final product by vacuum distillation, collecting the fraction boiling at approximately 84°C/10 mmHg.[8]

The Reactive Landscape of this compound

The reactivity of this compound is dominated by the interplay between its aldehyde functionality and the chloro-substituted aromatic ring. It participates in a wide array of chemical transformations, making it a versatile synthetic intermediate.[9][10]

Reactions at the Carbonyl Group

The aldehyde group is the primary site of reactivity, undergoing nucleophilic additions, condensations, and redox reactions.

While more resistant to oxidation than benzaldehyde, this compound can be oxidized to 2-chlorobenzoic acid using strong oxidizing agents. A milder, more selective method involves the use of magnesium ferrite (MgFe₂O₄) nanoparticles as a catalyst with an oxidant like oxone, which can efficiently convert the corresponding alcohol to the aldehyde, demonstrating a reversible pathway under controlled conditions.[11]

The aldehyde can be readily reduced to 2-chlorobenzyl alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

This compound is a valuable substrate for various condensation reactions that form new carbon-carbon bonds.

-

Knoevenagel Condensation: This reaction occurs between this compound and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine.[3] The reaction is pivotal in synthesizing α,β-unsaturated compounds. For instance, the reaction with malononitrile is the key step in the synthesis of CS gas ((2-chlorobenzal)malononitrile), a common riot control agent.[4]

Caption: Workflow for the Knoevenagel condensation.

-

Cannizzaro Reaction: Lacking α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base (e.g., 50% KOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to 2-chlorobenzyl alcohol, and another is oxidized to potassium 2-chlorobenzoate.[12]

Reactions Involving the Aromatic Ring

The chlorine atom and the aldehyde group both influence the reactivity of the benzene ring. The aldehyde group is deactivating and meta-directing for electrophilic aromatic substitution, while the chlorine atom is deactivating but ortho-, para-directing. The interplay of these effects can lead to complex product mixtures in substitution reactions.

Applications in Synthesis and Industry

This compound is a cornerstone intermediate in the chemical industry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[13]

Pharmaceutical Synthesis

The compound is a vital precursor for numerous active pharmaceutical ingredients (APIs).[14] Its structure is incorporated into various drug scaffolds. For example, it is used in the synthesis of cloxacillin sodium, an antibiotic.[14] It also serves as a starting material for generating libraries of dihydropyrimidine derivatives through multicomponent reactions like the Biginelli reaction, which are explored for their therapeutic potential.

Agrochemicals

Beyond its most well-known application in the production of CS gas, this compound is a precursor for several pesticides.[4][14] It is used to synthesize acaricides (mite and tick killers) such as clofentezine and flutenzine.[15]

Dyes and Pigments

The reactivity of this compound makes it a useful building block for triphenylmethane dyes and other related colorants.[2]

Other Industrial Uses

It also finds application as a brightener in zinc electroplating processes, where its sulfonated derivative is particularly effective.[13][14]

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[16][17] Inhalation may lead to irritation of the respiratory tract.[16] It is combustible and should be kept away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[17][18]

-

Hand Protection: Chemical-resistant gloves must be worn.[18]

-

Skin and Body Protection: A corrosion-proof suit or appropriate protective clothing is necessary.[19]

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[18]

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2][19] It is sensitive to moisture and light. The storage area should be equipped to contain spills.[19]

Conclusion

This compound is a molecule of significant industrial and academic importance. Its unique structural characteristics—a sterically hindered yet electronically activated carbonyl group on a chlorinated benzene ring—endow it with a rich and versatile reactivity. This reactivity has been harnessed for the synthesis of a vast array of valuable products, from life-saving pharmaceuticals to essential agrochemicals and vibrant dyes. A thorough understanding of its synthesis, reaction mechanisms, and safe handling protocols, as detailed in this guide, is crucial for any scientist or researcher aiming to utilize this potent chemical building block to its full potential.

References

- 1. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The image shows a chemical reaction with this compound reacting wi.. [askfilo.com]

- 13. Page loading... [guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound | 89-98-5 [chemicalbook.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. gustavus.edu [gustavus.edu]

- 19. sds.chemtel.net [sds.chemtel.net]

A Comprehensive Technical Guide to 2-Chlorobenzaldehyde: Safety, Handling, and Emergency Protocols

Introduction: 2-Chlorobenzaldehyde (CAS No. 89-98-5), a chlorinated aromatic aldehyde, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] Its reactivity, driven by the electrophilic carbonyl carbon and the electron-withdrawing nature of the chlorine substituent, makes it a versatile building block.[1][2] However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines field-proven procedures for its safe handling, storage, and emergency management, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4][5][6] It may also cause an allergic skin reaction.[3][7]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][7] |

| Acute Toxicity, Oral | 5 | H303: May be harmful if swallowed[6] |

| Flammable Liquids | 4 | H227: Combustible liquid[6] |

This table summarizes the primary GHS classifications for this compound.

The causality behind these classifications lies in the chemical's ability to react with biological macromolecules. The aldehyde functional group can form Schiff bases with amine groups in proteins, while the compound's overall reactivity can lead to cellular damage upon contact.

Toxicological Data Summary

While comprehensive human toxicological data is limited, animal studies provide valuable insights into the potential effects of exposure.[9]

-

Acute Oral Toxicity: LD50 (rat) - 2,160 mg/kg.[6] Symptoms observed in animal studies include general depressed activity, tremors, and diarrhea.[6]

-

Dermal and Ocular Effects: The primary concern is severe irritation and corrosive burns upon contact with skin and eyes.[5][10] Inflammation of the eye is characterized by redness, watering, and itching, while skin inflammation can manifest as itching, scaling, reddening, or blistering.[10]

-

Inhalation: Inhalation of vapors or mists can cause irritation to the upper respiratory tract.[6][11]

-

Chronic Effects: There is no evidence to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[6][7]

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical for mitigating the risks associated with handling this compound. The hierarchy of controls, a fundamental concept in industrial hygiene, prioritizes engineering and administrative controls over personal protective equipment.

Figure 1: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[12] This provides a physical barrier and ventilation to prevent the inhalation of vapors. All manipulations of the chemical, including weighing, transferring, and reactions, should be conducted within a fume hood. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[10]

Personal Protective Equipment (PPE)

While engineering controls are the first line of defense, appropriate PPE is mandatory to protect against direct contact.

-

Eye and Face Protection: Tightly fitting safety goggles are essential.[6][13] A face shield (minimum 8-inch) should also be worn to provide additional protection against splashes.[6][13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Always inspect gloves for tears or holes before use.[6] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory procedures.[13]

-

Lab Coat/Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn.[6][13] The type of protective equipment must be selected based on the concentration and amount of the substance being handled at the specific workplace.[13]

-

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge (or equivalent) is necessary.[8][11] The use of respirators must be in accordance with a comprehensive respiratory protection program.

Part 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.

Handling Procedures

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[5]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[10][13] Take precautionary measures against static discharge.[6][13]

-

Hygiene: Wash hands thoroughly after handling.[3][5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

Storage Requirements

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6][12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][13]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[11][12]

-

Environmental Conditions: Protect from light and moisture.[14] Storage under an inert atmosphere, such as nitrogen, is recommended.[7][14]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste.[3] Uncleaned containers should be treated as the product itself.[3] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[13]

Part 4: Emergency Procedures

A well-defined and practiced emergency response plan is crucial for minimizing the impact of an accidental release or exposure.

First Aid Measures

Immediate action is critical in the event of exposure. First aiders should always protect themselves from exposure.[3][8]

-

Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing.[3][4] Rinse the affected skin with plenty of water for at least 15 minutes.[5][10] Seek immediate medical attention.[3][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3][4]

-

Ingestion: Do NOT induce vomiting.[5][10] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[5][10]

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

Figure 2: Step-by-step workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Methodology:

-

Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the vicinity.[15]

-

Ventilate: Ensure adequate ventilation.[16] For large spills, this may involve opening windows or using fans, provided it does not spread the vapor to other occupied areas.[17]

-

Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE as outlined in Section 2.2.[18]

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, vermiculite, or a commercial sorbent.[18][19] Start from the outside and work inwards to prevent spreading.[19] Do not use combustible materials like sawdust.

-

Absorption: Carefully apply the absorbent material over the spill.[18]

-

Collection: Once the liquid is absorbed, use non-sparking tools to carefully collect the material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[16][20]

-

Decontamination: Clean the spill area with a 60-70% ethanol solution followed by soap and water.[11] Collect all cleaning materials for hazardous waste disposal.

-

Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning supplies) as hazardous waste in accordance with institutional and regulatory guidelines.[18]

Firefighting Measures

This compound is a combustible liquid with a flash point of approximately 88°C (190.4°F).[9][10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][13]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride and carbon monoxide.[7][11][21]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Conclusion

This compound is an indispensable reagent in modern organic synthesis. Its inherent hazards, particularly its corrosive nature, demand a disciplined and informed approach to safety. By integrating the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and adhering to rigorous handling and emergency protocols, researchers and drug development professionals can effectively mitigate the risks associated with this valuable chemical intermediate. This guide serves as a comprehensive resource to foster a culture of safety and ensure the well-being of all laboratory personnel.

References

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. lobachemie.com [lobachemie.com]

- 6. gustavus.edu [gustavus.edu]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. echemi.com [echemi.com]

- 17. acs.org [acs.org]

- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 19. ehs.gatech.edu [ehs.gatech.edu]

- 20. ccny.cuny.edu [ccny.cuny.edu]

- 21. o-CHLOROBENZALDEHYDE [training.itcilo.org]

The Synthesis of 2-Chlorobenzaldehyde: A Technical Guide to its Discovery and Historical and Modern Preparations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzaldehyde, a halogenated aromatic aldehyde, is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its discovery in the latter half of the 19th century was a natural progression from the foundational work on benzaldehyde by chemists like Liebig and Wöhler. This technical guide provides an in-depth exploration of the historical and contemporary synthetic routes to this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causal factors that govern experimental choices. This guide will present detailed, self-validating protocols for key synthetic methods, supported by quantitative data and visual representations of reaction pathways and workflows to ensure scientific integrity and reproducibility.

Introduction: A Historical Perspective

The journey to the synthesis of this compound is intrinsically linked to the broader history of organic chemistry and the elucidation of aromatic substitution patterns. Following the pioneering work on benzaldehyde (the oil of bitter almonds) by Justus von Liebig and Friedrich Wöhler in the 1830s, the mid-to-late 19th century saw a surge in the exploration of substituted aromatic compounds.[1][2] While a definitive first synthesis is difficult to pinpoint from extant literature, the preparation of this compound was established by the late 1800s through the oxidation of 2-chlorotoluene. This early work laid the groundwork for the large-scale industrial production methods that remain relevant today.

This compound is a colorless to pale yellow crystalline solid with a characteristic almond-like odor.[3] It is more stable to air oxidation than its parent compound, benzaldehyde.[4] This stability, coupled with the reactivity conferred by the chloro and aldehyde functionalities, makes it a versatile building block in organic synthesis.

The Industrial Cornerstone: Synthesis from 2-Chlorotoluene

The dominant industrial-scale synthesis of this compound is a two-step process commencing with 2-chlorotoluene. This method is favored for its cost-effectiveness and scalability.

Step 1: Free-Radical Chlorination of 2-Chlorotoluene

The first step involves the free-radical chlorination of the methyl group of 2-chlorotoluene to yield 2-chlorobenzal chloride (α,α-dichloro-2-chlorotoluene). This reaction is typically initiated by UV light or heat.

Mechanism: The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: UV light or heat promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl).

-

The benzyl radical then reacts with another molecule of Cl₂ to form 2-chlorobenzyl chloride and a new chlorine radical, which continues the chain.

-

This process is repeated to form 2-chlorobenzal chloride.

-

-

Termination: The reaction is terminated by the combination of any two radicals.

Causality of Experimental Choices:

-

Reaction Conditions: The reaction is carried out at elevated temperatures (100-120°C) and under UV irradiation to ensure the generation of chlorine radicals and favor side-chain chlorination over aromatic ring chlorination.[5] The absence of a Lewis acid catalyst is crucial to prevent electrophilic aromatic substitution.

-

Control of Over-chlorination: A significant challenge is preventing the formation of the over-chlorinated byproduct, 2-chlorobenzotrichloride. This is typically controlled by carefully monitoring the molar ratio of chlorine to 2-chlorotoluene and the reaction time.[5] The formation of 2-chlorobenzotrichloride is undesirable as its subsequent hydrolysis yields 2-chlorobenzoic acid, which can be difficult to separate from the desired aldehyde.[5]

References

Introduction: The Versatile Architect of Complex Molecules

An In-Depth Technical Guide to the Core Characteristics of Ortho-Chlorobenzaldehyde

In the landscape of organic synthesis, certain reagents stand out not for their novelty, but for their foundational utility and versatility. Ortho-chlorobenzaldehyde (also known as 2-chlorobenzaldehyde) is a quintessential example of such a molecule. As a chlorinated aromatic aldehyde, it serves as a critical and highly adaptable starting material in the synthesis of a wide array of high-value compounds. Its significance is particularly pronounced in the pharmaceutical, agrochemical, and dye industries, where the precise introduction of a substituted phenyl ring is a common strategic goal.[1]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, the logic of its synthesis, and the practicalities of its application and handling. We will delve into its physicochemical nature, dominant synthetic pathways, key reactive behaviors, and its crucial role as a molecular building block, grounded in established protocols and safety considerations.

Section 1: Physicochemical and Spectroscopic Profile

A complete understanding of a chemical intermediate begins with its fundamental properties. These characteristics not only confirm its identity and purity but also dictate its behavior in storage, handling, and reaction conditions.

Core Identity

The essential identifiers for ortho-chlorobenzaldehyde are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 89-98-5[3] |

| Molecular Formula | C₇H₅ClO[2][3] |

| Molecular Weight | 140.57 g/mol [2][3][4] |

| Appearance | Clear, colorless to pale yellow oily liquid[2][3] |

| Odor | Pungent, characteristic aldehyde odor[3][5] |

Physical Properties

The physical properties of ortho-chlorobenzaldehyde are critical for designing experimental setups, from solvent selection to purification methods. It is slightly soluble in water but readily soluble in common organic solvents like ethanol, ether, acetone, and benzene.[3]

| Property | Value | Source |

| Melting Point | 9–12 °C (48–54 °F) | [2] |

| Boiling Point | 209–215 °C (408–419 °F) at 760 mmHg | [2][3] |

| Density | ~1.248 g/mL at 25 °C | [4] |

| Flash Point | 87.8 °C (190 °F) | [3][6] |

| Vapor Pressure | 1.27 mmHg at 50 °C | |

| Vapor Density | 4.84 (air = 1) | |

| Refractive Index (n20/D) | 1.566 | |

| log KOW (Octanol/Water) | 2.33 - 2.44 | [7][8] |

Spectroscopic Characterization

In a research setting, verifying the structure and purity of starting materials is paramount. Ortho-chlorobenzaldehyde can be unambiguously identified using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong, sharp absorption peak around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde. Additional peaks corresponding to C-H stretches of the aromatic ring and the C-Cl bond will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton (-CHO) gives a distinct singlet peak significantly downfield, typically between 9.8 and 10.5 ppm. The aromatic protons will appear as a complex multiplet pattern in the 7.2-7.9 ppm region.

-

¹³C NMR: The carbonyl carbon is highly deshielded, appearing around 190-195 ppm. Aromatic carbons will be observed in the 125-140 ppm range.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. An isotopic peak (M+2) at m/z = 142 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom.

Section 2: Synthesis and Manufacturing Insights

The primary industrial route to ortho-chlorobenzaldehyde is a robust, multi-step process starting from ortho-chlorotoluene. This method is favored for its scalability and cost-effectiveness, though it requires careful control of reaction conditions to maximize yield and purity.[9]

Primary Industrial Pathway: Chlorination-Hydrolysis of o-Chlorotoluene

This synthesis is a classic example of side-chain functionalization followed by hydrolysis.[9][10][11]

The process begins with the free-radical chlorination of ortho-chlorotoluene. This reaction is typically initiated by UV light.[9][11] The objective is to substitute two hydrogen atoms on the methyl group with chlorine, forming ortho-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene).

-

Causality of Experimental Choice: UV light is used to homolytically cleave chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals preferentially attack the benzylic hydrogens of the methyl group because the resulting benzylic radical is resonance-stabilized by the aromatic ring. Performing the reaction at elevated temperatures (100-170°C) further favors side-chain chlorination over electrophilic aromatic substitution on the ring.[9][12] Byproducts such as ortho-chlorobenzyl chloride and ortho-chlorotrichlorobenzyl are often formed, and their ratios can be controlled by modulating the amount of chlorine gas and reaction time.[9][13]

The ortho-chlorobenzal chloride is then hydrolyzed to yield ortho-chlorobenzaldehyde. This is typically achieved by heating with water in the presence of an acid catalyst, such as concentrated sulfuric acid, or Lewis acids like iron(III) chloride or zinc chloride.[9][11][14]

-

Causality of Experimental Choice: The geminal dichlorides are susceptible to nucleophilic substitution by water, but the reaction is slow. An acid catalyst protonates one of the chlorine atoms, making it a better leaving group (HCl). This facilitates the formation of a carbocation intermediate, which is then attacked by water. A subsequent elimination of the second HCl molecule yields the final aldehyde product. The catalyst significantly accelerates the rate of this conversion.

Caption: Industrial synthesis workflow for o-chlorobenzaldehyde.

Experimental Protocol: Laboratory-Scale Synthesis via Hydrolysis

This protocol describes the hydrolysis of 1-chloro-2-(dichloromethyl)benzene using sulfuric acid.[14]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an outlet tube connected to a gas trap (e.g., a beaker with sodium hydroxide solution) to neutralize the evolved hydrogen chloride gas.

-

Charging the Flask: In a fume hood, carefully charge the flask with concentrated sulfuric acid (e.g., 8 parts by weight) and 1-chloro-2-(dichloromethyl)benzene (e.g., 1 part by weight).

-

Reaction Initiation: Begin vigorous stirring to create an emulsion. A spontaneous evolution of HCl gas will occur, often accompanied by a drop in temperature.[14]

-

Controlled Heating: Once the initial vigorous gas evolution subsides, gently heat the reaction mixture to 30-40°C using a water bath. Maintain this temperature and continue stirring for approximately 12 hours or until gas evolution ceases completely.[14]

-

Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or cold water (e.g., 10-12 volumes).

-

Separation: Transfer the mixture to a separatory funnel. The oily, reddish-brown layer of crude ortho-chlorobenzaldehyde will separate. Remove and discard the upper aqueous acidic layer.

-

Neutralization: Wash the organic layer sequentially with cold water, a dilute solution of sodium carbonate (to neutralize residual acid), and finally with water again.[14]

-

Purification: The crude product can be purified by steam distillation or, more commonly in modern labs, by vacuum distillation to yield the final product.[14]

Section 3: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of ortho-chlorobenzaldehyde stems from the reactivity of its aldehyde functional group, which is modulated by the ortho-positioned chlorine atom. The aldehyde group is a prime target for nucleophilic attack, while the aromatic ring's reactivity is influenced by the electron-withdrawing nature of both the aldehyde and the chlorine.

Caption: Key reactivity pathways of o-chlorobenzaldehyde.

Key Reactions in Drug Development

This reaction is a classic method for forming carbon-carbon bonds. The nucleophilic carbon of a Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of ortho-chlorobenzaldehyde, forming a secondary alcohol after an acidic workup.

-

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)ethanol

-

Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Grignard Preparation: Place magnesium turnings in the flask. Add a solution of methyl bromide or iodide in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Aldehyde Addition: Cool the resulting Grignard solution (CH₃MgBr) in an ice bath. Add a solution of ortho-chlorobenzaldehyde in anhydrous ether dropwise via the dropping funnel.

-

Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.

-

This is a one-pot, three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. It is an efficient method for synthesizing dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry. Ortho-chlorobenzaldehyde is frequently used in this reaction to generate libraries of functionalized DHPMs for drug screening.

This is one of the most powerful and widely used methods for synthesizing amines in drug development. Ortho-chlorobenzaldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine.

-

Causality of Experimental Choice: Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate as it is formed. This selectivity allows the entire transformation to occur efficiently in a single pot, making it a highly practical and reliable protocol.

Section 4: Core Applications in Research and Industry

Ortho-chlorobenzaldehyde is rarely the final product; its value lies in its role as a versatile intermediate.

-

Pharmaceutical Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of o-chlorobenzoxime, an intermediate for cloxacillin.[15] It is also a building block for acaricides (agents that kill ticks and mites) and other medicinal compounds.[1][15]

-